molecular formula C24H27N7O B2954474 N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-41-4

N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2954474
CAS No.: 946265-41-4
M. Wt: 429.528
InChI Key: VNDXAKCAOAUZAL-UHFFFAOYSA-N
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Description

N6-(2-Morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a planar bicyclic core, which facilitates interactions with kinase ATP-binding pockets. Key structural features include:

  • N4-substituent: A 3-methylphenyl (m-tolyl) group, contributing hydrophobic interactions.
  • 1-Phenyl group: Stabilizes the core via π-π stacking in biological targets.

This compound belongs to a class of kinase inhibitors explored for selective targeting of enzymes like JAK3 and PRMT5, with modifications at N4 and N6 positions critically influencing potency and selectivity .

Properties

IUPAC Name

4-N-(3-methylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)27-22-21-17-26-31(20-8-3-2-4-9-20)23(21)29-24(28-22)25-10-11-30-12-14-32-15-13-30/h2-9,16-17H,10-15H2,1H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXAKCAOAUZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activity. Specifically, compounds with this scaffold have been shown to inhibit various cancer cell lines effectively.

Case Study: In Vitro Analysis

A notable study investigated the compound's effects on human lung cancer A549 cells. The results indicated that the compound significantly induced apoptosis at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) for A549 cells was determined to be 2.24 µM, which is substantially lower than the IC50 of doxorubicin (9.20 µM), a commonly used chemotherapeutic agent .

CompoundCell LineIC50 (µM)Mechanism
This compoundA5492.24Apoptosis induction
DoxorubicinA5499.20DNA intercalation

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been identified as a potent inhibitor of casein kinase 1 (CK1), which plays a critical role in various signaling pathways associated with tumor growth and survival .

Flow Cytometric Analysis

Flow cytometry has been utilized to assess the compound's ability to induce apoptosis in cancer cells. The analysis revealed that treatment with the compound resulted in a significant increase in the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling pathways. Furthermore, cell cycle analysis showed arrest at the S and G2/M phases, which is consistent with the inhibition of cell proliferation .

Structure-Activity Relationships (SAR)

The structure-activity relationship of this compound has been explored to optimize its anticancer properties. Modifications on the pyrazolo[3,4-d]pyrimidine scaffold have led to variations in potency against different cancer cell lines. For example:

  • Compound 1d demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells.
  • Compound 12b , another derivative, exhibited an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR T790M, showcasing its potential as an epidermal growth factor receptor inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis:

Structural and Functional Differences

Compound Name N4 Substituent N6 Substituent Key Properties/Biological Activity References
Target Compound m-Tolyl 2-Morpholinoethyl High kinase selectivity due to morpholine’s hydrogen-bonding capacity; improved solubility vs. alkyl/aryl analogs.
N6-Cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Methoxyphenyl Cycloheptyl Reduced solubility due to bulky cycloheptyl group; moderate JAK3 affinity (IC50 ~1 µM).
N6-(2-Cyclohexenylethyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Methylphenyl 2-Cyclohexenylethyl Hydrophobic substituent enhances membrane permeability but lowers aqueous solubility; moderate PRMT5 inhibition.
PR5-LL-CM01 (N6-(2-Dimethylaminoethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) 3,4-Dimethylphenyl 2-Dimethylaminoethyl Higher metabolic instability vs. morpholino analog; potent PRMT5 inhibition (IC50 <0.5 µM).
7_3d3 (Unnamed halogenated derivative) Halogenated benzene Fused pyrazolo-pyrimidine Most potent small-molecule inhibitor (IC50 0.4 µM) due to hydrophobic halogen enhancing target binding; low solubility.

Key Findings

Substituent Effects on Potency: Hydrophobic N4 groups (e.g., m-tolyl, 3-methoxyphenyl) improve target binding via van der Waals interactions but may reduce solubility . Polar N6 groups (e.g., morpholinoethyl, dimethylaminoethyl) enhance solubility and hydrogen-bonding interactions with kinase catalytic domains, improving selectivity .

Selectivity Profiles: The target compound’s morpholinoethyl group confers higher selectivity for JAK3 over other kinases compared to cyclohexenylethyl or cycloheptyl analogs . Halogenated derivatives (e.g., 7_3d3) exhibit broad-spectrum kinase inhibition but lack selectivity .

Physicochemical Properties: Solubility: Morpholinoethyl > dimethylaminoethyl > cyclohexenylethyl due to morpholine’s balanced hydrophilicity . Metabolic Stability: Morpholine rings resist oxidative metabolism better than dimethylamino groups, as seen in PR5-LL-CM01 vs. the target compound .

Crystallographic and Hydrogen-Bonding Analysis

  • Hydration Behavior: N4-substituted pyrazolo-pyrimidines often form stoichiometric hydrates (e.g., N4-methyl-N4-phenyl analogs), whereas the target compound’s morpholinoethyl group promotes anhydrous crystallization, reducing hygroscopicity .
  • Hydrogen-Bonding Networks: Morpholino oxygen participates in 2D/3D hydrogen-bonded frameworks, stabilizing protein-ligand interactions in kinase inhibitors .

Q & A

Q. What are the recommended synthetic pathways for N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include: (i) Cyclocondensation of substituted pyrazolo[3,4-d]pyrimidine precursors with morpholinoethyl and m-tolyl amines under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hours). (ii) Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. (iii) Characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselective amination at N4 and N6 positions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : To assess purity (>95%) and detect trace byproducts (e.g., unreacted amines or dimerization products). Use a C18 column with a water/acetonitrile gradient and ESI+ ionization .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere (heating rate: 10°C/min, up to 300°C).
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amine substitution at N6 vs. N4). Software like Gaussian or ORCA can predict activation energies and regioselectivity .
  • Machine Learning (ML) : Train models on experimental datasets (e.g., solvent polarity, temperature, catalyst loading) to predict optimal reaction conditions. Tools like Scikit-learn or TensorFlow enable feature importance analysis for variables like reaction time .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time, dose range).
  • Meta-Analysis : Use statistical tools (e.g., R or Python’s Pandas) to aggregate data from multiple studies, identifying outliers via Grubbs’ test or principal component analysis (PCA) .
  • Mechanistic Profiling : Combine kinase inhibition assays (e.g., radiometric 33P^{33}P-ATP assays) with molecular dynamics simulations to resolve target specificity discrepancies .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Minimize side reactions (e.g., hydrolysis of morpholinoethyl groups) by controlling residence time (<30 minutes) and temperature (<100°C).
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous reaction mixtures (e.g., DOW Chemical’s CFD-ACE+ software) .

Q. How can selective functionalization of the pyrazolo[3,4-d]pyrimidine core be achieved?

  • Methodological Answer :
  • Protecting Group Strategy : Temporarily block N4 with a Boc group to direct substitution to N6. Deprotect using TFA/DCM (1:1 v/v) post-reaction .
  • Catalytic Systems : Employ Pd-catalyzed Buchwald-Hartwig amination for aryl coupling at N1-phenyl, ensuring compatibility with morpholinoethyl groups .

Q. What statistical approaches are recommended for optimizing reaction yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors (temperature, catalyst loading, solvent ratio) with 15–20 experimental runs. Analyze via ANOVA to identify significant interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict maximum yield regions (e.g., >80% yield at 75°C, 5 mol% catalyst) .

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